2,3,4-Trichloropyridine
Overview
Description
2,3,4-Trichloropyridine is a chemical compound with the molecular formula C5H2Cl3N . It has a molecular weight of 182.43 g/mol . It is also known by other names such as trichloropyridine .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trichloropyridine consists of a pyridine ring with three chlorine atoms attached at the 2nd, 3rd, and 4th positions . The InChI code for this compound is 1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H .
Chemical Reactions Analysis
While specific chemical reactions involving 2,3,4-Trichloropyridine are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, they can undergo oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .
Physical And Chemical Properties Analysis
2,3,4-Trichloropyridine has a molecular weight of 182.43 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 180.925282 g/mol . It has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 98.2 .
Scientific Research Applications
Application 1: Synthesis of Novel 3,5-Dichloro-2-arylpyridines
- Summary of the Application : 2,3,4-Trichloropyridine is used in the synthesis of novel 3,5-dichloro-2-arylpyridines. This process involves a palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase .
- Methods of Application : The method involves a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase .
- Results or Outcomes : The method results in high yields of 3,5-dichloro-2-arylpyridines. The absence of ligands, environmentally benign and mild reaction conditions are important features of this method .
Application 2: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from 2,3,4-Trichloropyridine, are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions .
- Results or Outcomes : TFMP derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Application 3: Synthesis of Trifluoromethylpyridines as Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from 2,3,4-Trichloropyridine, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 4: Synthesis of Fluorinated Organic Compounds
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from 2,3,4-Trichloropyridine, are used in the synthesis of fluorinated organic compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
properties
IUPAC Name |
2,3,4-trichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHZXXPDUOVTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600627 | |
Record name | 2,3,4-Trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloropyridine | |
CAS RN |
55934-02-6 | |
Record name | 2,3,4-Trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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